![molecular formula C12H14BrNO2 B2844221 N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide CAS No. 2094318-73-5](/img/structure/B2844221.png)
N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide, also known as BHMP, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BHMP belongs to the class of compounds known as hydroxamic acids, which have been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been shown to have anti-tumor effects. N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and induce cell cycle arrest. N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide has also been shown to inhibit the activity of CA IX, which is involved in the regulation of pH in cancer cells. In addition, N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide has been shown to exhibit anti-inflammatory and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide is that it has been shown to exhibit a range of biological activities, making it a promising compound for scientific research. Another advantage is that N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide is relatively easy to synthesize using a variety of methods. However, one limitation of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide is that its mechanism of action is not fully understood, which could make it more difficult to develop as a drug. In addition, more research is needed to determine the safety and efficacy of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide in humans.
Orientations Futures
There are several future directions for research on N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide. One area of research could be the development of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide as a cancer therapy. Studies could focus on optimizing the synthesis method of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide, as well as determining the safety and efficacy of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide in animal models and humans. Another area of research could be the development of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide as an anti-inflammatory or anti-viral agent. Studies could focus on determining the mechanism of action of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide in these contexts, as well as optimizing the dosing and administration of N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide. Overall, N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide is a promising compound for scientific research, and further study is needed to determine its full potential.
Méthodes De Synthèse
N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide can be synthesized using a variety of methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl acrylate in the presence of a base. The resulting intermediate is then treated with hydroxylamine to yield N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide. Other methods of synthesis have also been reported, such as the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by treatment with hydroxylamine.
Applications De Recherche Scientifique
N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide has been shown to exhibit a range of biological activities, making it a promising compound for scientific research. One area of research where N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide has shown potential is in the field of cancer therapy. Studies have shown that N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs. N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide has also been shown to exhibit anti-inflammatory and anti-viral properties, which could have applications in the treatment of a range of diseases.
Propriétés
IUPAC Name |
N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-12(16)14(4-2)8-9-7-10(13)5-6-11(9)15/h3,5-7,15H,1,4,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOAXBJHLFMMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Br)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844139.png)
![N-(1H-benzo[d]imidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2844143.png)
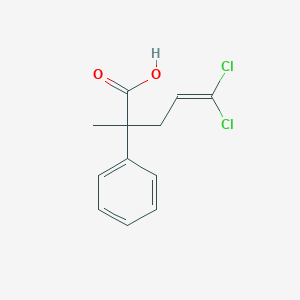
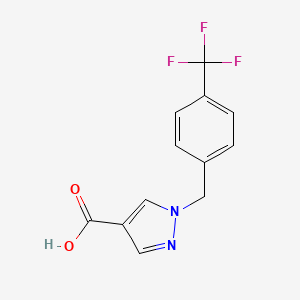
![1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844147.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)
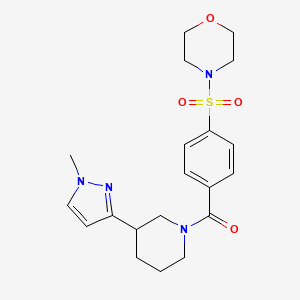
![2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2844153.png)


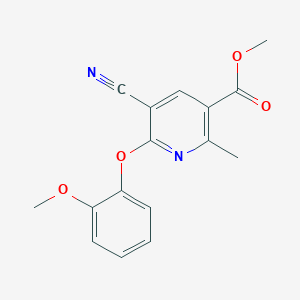
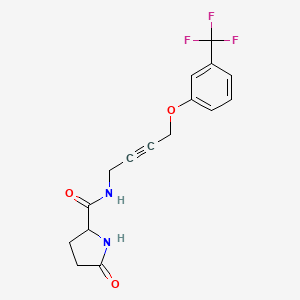
![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)